4-Bromo-6-(phenoxymethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(phenoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPTMGQTVLIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Strategies for the Construction of the Pyrimidine (B1678525) Nucleus Precursors to 4-Bromo-6-(phenoxymethyl)pyrimidine
Cyclocondensation Reactions in Pyrimidine Ring Formation
The most prevalent method for constructing the pyrimidine ring is through cyclocondensation reactions. This typically involves the reaction between a compound containing an N-C-N fragment (like urea (B33335), thiourea, or amidines) and a three-carbon dielectrophilic component, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov
A common and versatile approach, known as the Principal Synthesis, involves the condensation of a β-dicarbonyl compound with an amidine. For the synthesis of a precursor to this compound, a key intermediate would be a pyrimidine with a functional group at C6 that can be elaborated into the phenoxymethyl (B101242) group, and a hydroxyl group at C4 which can later be converted to the bromo substituent. For example, the condensation of ethyl acetoacetate (B1235776) with formamidine (B1211174) would yield 6-methyl-pyrimidin-4-ol. The reaction proceeds via initial nucleophilic attack of the amidine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.
| Dielectrophile | N-C-N Reagent | Product | Reference |
| β-Dicarbonyl compounds | Amidines, Urea | Substituted Pyrimidines | nih.gov |
| Malonates | Urea | Barbituric Acids | organic-chemistry.org |
| α,β-Unsaturated Ketones (Chalcones) | Guanidine (B92328), Urea | Dihydropyrimidines | organic-chemistry.org |
Precursor Design for Regioselective Functionalization
The substituents on the final pyrimidine ring are determined by the choice of the acyclic precursors. To achieve the desired 6-(phenoxymethyl) group, a precursor must be designed with a suitable functional group at the corresponding position.
Substituted Malonates: Derivatives of malonic acid are frequently used as the three-carbon component. organic-chemistry.org By using a malonic ester that already contains a protected or modifiable side chain, one can introduce the desired functionality at what will become the C6 position of the pyrimidine ring.
Chalcone (B49325) Derivatives: Chalcones, or α,β-unsaturated ketones, can also serve as precursors. They react with reagents like guanidine or urea in a condensation reaction to form dihydropyrimidines, which can then be oxidized to pyrimidines. The structure of the chalcone directly translates to the substitution pattern on the pyrimidine ring. For instance, a chalcone with a methyl group destined to become the C6-substituent can be employed. organic-chemistry.org
A strategic approach to the target molecule involves synthesizing 6-methyl-4-hydroxypyrimidine (also known as 6-methylpyrimidin-4-one) as the key pyrimidine nucleus. This precursor contains the necessary methyl group at C6 for later functionalization and a hydroxyl group at C4, which is essential for the subsequent introduction of bromine.
Introduction and Functionalization of the Bromine Substituent
With the pyrimidine nucleus in hand, the next critical step is the regioselective introduction of the bromine atom at the C4 position. Direct bromination of an unsubstituted pyrimidine ring is often difficult and non-selective due to the electron-deficient nature of the heterocycle.
Regioselective Bromination Techniques on Pyrimidine Scaffolds
The most effective method for introducing a halogen at the C4 (or C6) position of a pyrimidine is not by direct electrophilic substitution, but by the conversion of a pre-existing functional group, typically a hydroxyl or oxo group. The precursor, 6-methyl-4-hydroxypyrimidine, exists in tautomeric equilibrium with 6-methylpyrimidin-4(3H)-one. This pyrimidone can be converted into the corresponding 4-bromopyrimidine (B1314319).
This transformation is commonly achieved by treating the pyrimidone with a strong brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃. clockss.org These reagents effectively replace the hydroxyl group with a bromine atom. An alternative, often used for creating chloro-derivatives, is phosphorus oxychloride (POCl₃), which yields a 4-chloropyrimidine (B154816) that can subsequently undergo a halogen exchange reaction. researchgate.netmdpi.com
A one-pot method has also been developed where N-(cyanovinyl)amidines are cyclized in the presence of dry hydrogen bromide to directly yield 4-bromopyrimidines in good yields. clockss.org
| Precursor | Reagent | Product | Reference |
| 6-methylpyrimidin-4-one | POBr₃ / PBr₅ | 4-Bromo-6-methylpyrimidine (B1371638) | clockss.org |
| 6-methylpyrimidin-4-one | POCl₃ | 4-Chloro-6-methylpyrimidine | mdpi.com |
| N-(cyanovinyl)amidine | HBr (dry) | 4-Bromopyrimidine | clockss.org |
Halogen Exchange Reactions for Bromine Incorporation
Halogen exchange reactions provide an alternative route to 4-bromopyrimidines, particularly if the corresponding 4-chloropyrimidine is more readily accessible. nih.gov The conversion of a 4-chloropyrimidine to a 4-bromopyrimidine can be accomplished using various bromide sources.
The Finkelstein reaction, while classic for alkyl halides, is less common for aromatic systems. However, metal-catalyzed halogen exchange reactions have been developed for aryl halides. dntb.gov.ua More direct methods for heteroaromatics may involve heating the 4-chloropyrimidine with a bromide salt like sodium bromide or hydrobromic acid, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. Furthermore, halogen-metal exchange, typically using organolithium or magnesium reagents, can be used to generate a metallated pyrimidine intermediate which can then be quenched with a bromine source. nih.govnih.gov This method is powerful but requires careful control of reaction conditions to avoid side reactions. scite.aithieme-connect.com
Synthesis of the Phenoxymethyl Group and its Attachment to the Pyrimidine Ring
The final stage of the synthesis involves the construction of the phenoxymethyl side-chain at the C6 position. A common strategy is to first functionalize the 6-methyl group of the 4-bromo-6-methylpyrimidine intermediate.
This can be achieved via a free-radical halogenation, for example, using N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). This reaction selectively brominates the benzylic-like methyl group to yield 4-bromo-6-(bromomethyl)pyrimidine.
The final step is a nucleophilic substitution reaction where the bromomethyl group is treated with sodium phenoxide (prepared by reacting phenol (B47542) with a base like sodium hydride or sodium hydroxide). This Williamson ether synthesis displaces the bromide ion to form the desired ether linkage, yielding the final product, this compound.
An alternative precursor is 6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-(chloromethyl)uracil. bldpharm.comanaxlab.com This compound can undergo etherification with phenol, followed by conversion of the two oxo groups at C2 and C4. However, converting the C4-oxo group to bromide in the final step is a more direct route.
Cyclocondensation: Formation of 6-methylpyrimidin-4-one.
Bromination: Conversion of the 4-oxo group to 4-bromo using POBr₃ to give 4-bromo-6-methylpyrimidine.
Side-Chain Halogenation: Radical bromination of the methyl group with NBS to give 4-bromo-6-(bromomethyl)pyrimidine.
Etherification: Reaction with sodium phenoxide to yield this compound.
Etherification Reactions for Phenoxymethyl Linkage
The formation of the phenoxymethyl linkage in this compound is a critical synthetic step. One-pot etherification methods have been developed for pyrimidinones (B12756618), which are structurally related to the precursors of the title compound. These methods often involve the in situ activation of a heterocyclic amide with a reagent like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base such as cesium carbonate (Cs₂CO₃). nih.gov Subsequent reaction with an alcohol or phenol yields the desired ether. nih.gov While this method has been demonstrated for various pyrimidinones with primary and secondary alcohols, its direct application to the specific synthesis of this compound would depend on the reactivity of the starting materials. nih.gov
An iridium-catalyzed intramolecular asymmetric allylic etherification has also been described for pyrimidinemethanols, highlighting the ongoing development of novel etherification strategies within the pyrimidine class. nih.gov This particular method, however, leads to the formation of pyrimidine-fused oxazepanes and may not be directly applicable to the synthesis of a simple phenoxymethyl ether. nih.gov
Strategies for Orthogonal Protection and Deprotection in Phenoxymethyl Installation
In the multi-step synthesis of complex molecules containing a pyrimidine core, the use of protecting groups is essential to ensure chemoselectivity. Orthogonal protecting group strategies allow for the selective removal of one group in the presence of others, a crucial aspect for efficient synthesis. thieme-connect.de
The diphenylmethyl (benzhydryl) group is another option for protecting hydroxyls and has been successfully applied to pyrimidine nucleosides. mdpi.com This protection can be achieved using diphenylmethanol (B121723) and a palladium chloride catalyst. mdpi.comresearchgate.net Deprotection is also accomplished with palladium chloride in ethanol (B145695) at elevated temperatures. mdpi.com The orthogonality of the diphenylmethyl group lies in its removal under conditions that may not affect other common protecting groups. thieme-connect.de
Optimization of Reaction Conditions and Catalyst Development
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrimidines. nih.gov This technique can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govarkat-usa.org
Several studies have reported the successful application of microwave irradiation for the synthesis of various pyrimidine derivatives. tandfonline.comnih.govscilit.comrsc.orgrsc.orgresearchgate.netasianpubs.org For example, a one-pot, three-component reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives under catalyst-free conditions in water was significantly more efficient with microwave heating, providing excellent yields in a fraction of the time required for conventional heating. nih.gov Microwave-assisted synthesis has also been effectively used for the preparation of 2-amino-4-chloro-pyrimidine derivatives and 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.govrsc.org These examples underscore the potential of microwave technology to enhance the efficiency of synthesizing this compound and its intermediates.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Pyrano[2,3-d]pyrimidine synthesis | 2-6 hours | 3-6 minutes | Significant | nih.gov |
| Pyridine derivative synthesis | ~60 hours | 1 hour | Same yield, drastic time reduction | nih.gov |
| Imidazole derivative synthesis | - | Shorter time | Increased yield | nih.gov |
| Pyrido[2,3-d]pyrimidine synthesis | Hours | Minutes | Increased yield | arkat-usa.org |
Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. lookchem.comumb.edunih.govnih.gov These reactions are crucial for introducing substituents onto the pyrimidine ring.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is widely used for the arylation of pyrimidines. lookchem.commdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various arylboronic acids with a Pd(PPh₃)₄ catalyst. mdpi.com The efficiency of these reactions is often dependent on the electronic nature of the coupling partners, with electron-rich boronic acids generally providing better yields. mdpi.com
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds, enabling the introduction of amino groups onto the pyrimidine scaffold. rsc.orgrsc.org This reaction has been instrumental in the synthesis of various biologically active aminopyrimidines. rsc.org
Other notable transition metal-catalyzed reactions include the Sonogashira coupling (alkyne-aryl halide coupling) and Negishi coupling (organozinc-halide coupling), which further expand the toolkit for functionalizing pyrimidines. umb.edunih.govrsc.org
| Catalyst System | Coupling Reaction | Substrates | Key Features | Reference |
| Pd(OAc)₂ / PPh₃ / Na₂CO₃ | Suzuki-Miyaura | Pyrimidinyl ethanones and arylboronic acids | Efficient synthesis of 2-aryl/heteroaryl substituted pyrimidines | lookchem.com |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine and aryl/heteroaryl boronic acids | Good yields with electron-rich boronic acids | mdpi.com |
| Pd catalyst | Buchwald-Hartwig | Thieno[3,2-d]pyrimidin-4(3H)-one and amines | Development of reaction conditions for C-N coupling | rsc.org |
| Pd(PPh₃)₂Cl₂ | Negishi | 2-bromopyridines and alkylzinc reagents | Synthesis of 2,6-difunctionalized pyridines | nih.gov |
Solvent Effects and Temperature Control in Reaction Selectivity
The choice of solvent and the precise control of reaction temperature are critical parameters that can significantly influence the selectivity and outcome of a chemical reaction. In pyrimidine synthesis, these factors play a crucial role in directing the reaction towards the desired product and minimizing the formation of byproducts.
For instance, in the synthesis of pyrido[2,3-d]pyrimidines, theoretical studies have shown that temperature has a significant impact on the reaction kinetics. nih.gov While an increase in temperature can accelerate the reaction rate, it may not be sufficient to achieve high yields in the absence of a suitable catalyst. nih.gov
The solvent can also influence the reaction mechanism. In some cases, transition-metal-free C-N coupling reactions for the synthesis of pyrimidine analogues have been achieved by utilizing a vortex fluidic device, which avoids the need for potentially undesirable solvents like 1,4-dioxane. researchgate.net Furthermore, in certain palladium-catalyzed reactions, the choice of solvent can be critical for achieving optimal yields. lookchem.com
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing more efficient synthetic routes. For pyrimidine synthesis, several mechanistic studies have provided valuable insights.
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. rsc.org
In the formation of pyrimidine rings, mechanistic proposals often involve a series of steps including condensation, cyclization, and aromatization. For example, the mechanism for the formation of a pyrimidine derivative via a Biginelli-type reaction is proposed to proceed through the formation of an N-carbamoyliminium ion intermediate, which then reacts with an enol followed by intramolecular cyclization and dehydration. researchgate.net
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanism for the formation of pyrido[2,3-d]pyrimidines. nih.gov These studies have identified the rate-determining step, which is crucial information for the rational design of more effective catalysts. nih.gov The mechanism of pyrimidine methylation has also been described as a four-step process involving nucleophilic addition, methyl transfer, proton abstraction, and elimination. umich.edu
Detailed Mechanistic Pathways for Nucleophilic Substitution on Brominated Pyrimidines
The substitution of the bromine atom in this compound is a key reaction for its further functionalization. This transformation predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism on aryl halides such as this brominated pyrimidine does not typically follow an SN1 or SN2 pathway. Instead, it involves a two-step process known as the addition-elimination mechanism. youtube.comyoutube.com
The pyrimidine ring, being a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. bhu.ac.in This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6). stackexchange.comslideshare.net In the case of this compound, the bromine atom is located at one of these activated positions.
The generally accepted mechanistic pathway for the nucleophilic substitution at the C-4 position is as follows:
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored through the expulsion of the bromide ion (Br-), which is a good leaving group. This results in the formation of the final substituted product. masterorganicchemistry.com
The regioselectivity of the attack at the C-4 position is a critical aspect. Nucleophilic attack at the C-4 (or C-2/C-6) position allows the negative charge of the anionic intermediate to be delocalized over the highly electronegative nitrogen atoms of the pyrimidine ring. bhu.ac.instackexchange.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation compared to an attack at the C-5 position, where the charge would be confined to the carbon atoms. stackexchange.com The presence of the electron-withdrawing nitrogen atoms facilitates the entire process by making the pyrimidine ring more electrophilic and better able to stabilize the anionic intermediate. youtube.com
Investigation of Intermediates and Transition States
The nucleophilic substitution reaction on this compound proceeds through a series of high-energy transition states and a relatively more stable intermediate. masterorganicchemistry.comyoutube.com A thorough understanding of these transient species is fundamental to comprehending the reaction kinetics and outcomes.
The key intermediate in the SNAr mechanism is the Meisenheimer complex . libretexts.org This is a resonance-stabilized carbanion. youtube.com For the reaction of this compound with a nucleophile, the Meisenheimer complex possesses a tetrahedral carbon at the C-4 position, temporarily breaking the ring's aromaticity. libretexts.org The stability of this intermediate is paramount for the reaction to proceed. stackexchange.com Its stability is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms at positions 1 and 3, as depicted in the resonance structures. stackexchange.com The electron-withdrawing nature of the pyrimidine ring itself is the primary factor in stabilizing this complex. nih.gov
The reaction profile involves two main transition states.
First Transition State (TS1): This is the highest energy point on the reaction coordinate diagram, corresponding to the initial attack of the nucleophile on the C-4 carbon. masterorganicchemistry.com In TS1, the C-Nu bond is partially formed, and the C-Br bond is still intact. The negative charge is beginning to build up on the pyrimidine ring. The energy required to reach this state is the activation energy (Ea) of the rate-determining step. masterorganicchemistry.com
Second Transition State (TS2): After the formation of the Meisenheimer intermediate (a local energy minimum), the reaction proceeds over a second, lower energy barrier to the second transition state. masterorganicchemistry.comyoutube.com In TS2, the C-Br bond is partially broken, and the C-Nu bond is almost fully formed. The aromaticity of the pyrimidine ring is being restored. From this point, the reaction proceeds to the final product with the expulsion of the bromide ion.
Below is a table summarizing the key characteristics of the species involved in the nucleophilic substitution on this compound.
| Species | Description | Hybridization at C4 | Aromaticity | Relative Energy |
| Reactant | This compound | sp2 | Aromatic | Low |
| TS1 | Nucleophile attacking C4 | sp2 → sp3 | Disrupted | High (Peak) |
| Intermediate | Meisenheimer Complex | sp3 | Non-aromatic | Intermediate (Valley) |
| TS2 | Bromide leaving | sp3 → sp2 | Partially Restored | High (Lower Peak) |
| Product | 4-Nu-6-(phenoxymethyl)pyrimidine | sp2 | Aromatic | Lowest |
Comprehensive Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Bromo-6-(phenoxymethyl)pyrimidine, a comprehensive suite of NMR experiments was employed to ensure a thorough and accurate structural assignment.
High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Analysis of the chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton in the molecule.
The spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the phenoxy group, and the methylene (B1212753) bridge. The aromatic protons of the phenoxy group typically appear in the downfield region, with their specific chemical shifts and splitting patterns influenced by their position relative to the ether linkage. The protons on the pyrimidine ring are also expected in the aromatic region, with their chemical shifts influenced by the electronegative nitrogen atoms and the bromine substituent. The methylene protons of the -CH₂-O- group would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the pyrimidine ring.
Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No specific experimental data for chemical shifts and coupling constants of this compound is publicly available at this time.
¹³C NMR Chemical Shift and Multiplicity Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.
The carbon atoms of the pyrimidine ring are expected to resonate at significantly different chemical shifts due to the influence of the nitrogen atoms and the bromine substituent. The carbon attached to the bromine atom (C4) would show a characteristic shift, while the other ring carbons (C2, C5, C6) would also have unique resonances. The carbons of the phenoxy group would appear in the aromatic region, and the methylene carbon of the linker would be found in the aliphatic region, shifted downfield by the adjacent oxygen.
Interactive Data Table: ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Data Not Available | Data Not Available |
No specific experimental data for the ¹³C NMR chemical shifts of this compound is publicly available at this time.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Spatial Relationships
To definitively establish the connectivity of atoms and the three-dimensional structure of this compound, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons, particularly within the phenoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenoxymethyl (B101242) group to the pyrimidine ring at the C6 position.
Collectively, these 2D NMR techniques would provide an irrefutable confirmation of the structure of this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and confirm the molecular formula of a compound. For this compound (C₁₁H₉BrN₂O), the exact mass would be calculated and compared to the experimentally measured value. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
Interactive Data Table: HRMS Data
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| C₁₁H₉⁷⁹BrN₂O | Data Not Available | Data Not Available |
| C₁₁H₉⁸¹BrN₂O | Data Not Available | Data Not Available |
No specific experimental HRMS data for this compound is publicly available at this time.
Fragmentation Pattern Analysis for Structural Elucidation
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragments. The analysis of these fragment ions can help to piece together the original structure.
For this compound, key fragmentation pathways would likely include the loss of the bromine atom, cleavage of the ether linkage to produce phenoxy and pyrimidinyl-methyl fragments, and fragmentation of the pyrimidine ring itself. The observation of these specific fragment ions would provide strong corroborating evidence for the proposed structure.
Interactive Data Table: Major Fragment Ions in Mass Spectrum
| m/z Value | Proposed Fragment Ion |
| Data Not Available | Data Not Available |
No specific experimental mass spectrometry fragmentation data for this compound is publicly available at this time.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
For a molecule like this compound, an IR spectrum would be used to identify the characteristic vibrations of its constituent parts.
Characteristic Vibrational Modes of Pyrimidine Ring and SubstituentsThe analysis would focus on identifying vibrational modes specific to the pyrimidine ring, the C-Br bond, the ether linkage (C-O-C), and the phenyl group. Research on other substituted pyrimidines, such as 4,6-Diamino-2-Hydroxy Pyrimidine, demonstrates the methodology of assigning observed spectral bands to specific molecular vibrations, like ring breathing modes. In the case of this compound, one would expect to see:
Pyrimidine ring vibrations: Typically observed in the 1600-1300 cm⁻¹ region.
C-H stretching modes: Aromatic C-H stretches from both the pyrimidine and phenyl rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene bridge (-CH₂-) would be just below 3000 cm⁻¹.
C-O-C stretching: Asymmetric and symmetric stretching of the ether group, typically found in the 1260-1000 cm⁻¹ range.
C-Br stretching: A low-frequency vibration, usually appearing below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the pyrimidine ring and the phenoxy group. The spectrum would likely be dominated by π → π* transitions associated with these aromatic systems. Studies on other bromopyrimidines have detailed the nature of these electronic transitions, noting that the presence of a halogen atom can influence the energy and intensity of absorption bands through inductive and resonance effects. The analysis would involve identifying the absorption maxima (λmax) and correlating them to specific electronic transitions within the molecule's conjugated system.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)This analysis reveals how the molecules are arranged in the crystal lattice. For this compound, several types of non-covalent interactions would be investigated:
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with nucleophilic atoms (like the pyrimidine nitrogen) on adjacent molecules. This is a known interaction in bromo-substituted heterocyclic compounds. researchgate.net
Pi-Pi Stacking: The planar pyrimidine and phenyl rings could engage in π-π stacking interactions, which would be a significant factor in the crystal packing.
C-H···π and C-H···O/N Interactions: Weak hydrogen bonds involving the aromatic and methylene C-H groups could also play a role in stabilizing the crystal structure.
Computational Chemistry and Theoretical Modelling of 4 Bromo 6 Phenoxymethyl Pyrimidine
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed understanding of the intrinsic properties of 4-Bromo-6-(phenoxymethyl)pyrimidine can be achieved. physchemres.orgresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the global minimum on the potential energy surface. The molecule possesses conformational flexibility, primarily around the C-O-C ether linkage and the bond connecting the phenoxymethyl (B101242) group to the pyrimidine (B1678525) ring.
Conformational analysis is performed by systematically rotating these flexible dihedral angles to map the potential energy surface and identify all stable conformers. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C4-Br | 1.895 | C5-C4-N3 | 122.5 |
| C6-O | 1.370 | C4-C5-C6 | 117.0 |
| O-CH2 | 1.430 | C5-C6-N1 | 123.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecular structures.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distribution
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.ua
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyrimidine rings, while the LUMO would likely be distributed over the pyrimidine ring, particularly the C-Br bond, which can act as an electron-accepting site. The analysis of electron density distribution within these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Note: These values are representative and would be calculated using DFT methods. A smaller energy gap generally indicates higher chemical reactivity. dntb.gov.ua
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net
In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxymethyl group, making them potential sites for protonation and interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, indicating sites for nucleophilic interaction.
Prediction of Spectroscopic Parameters (NMR shielding, IR frequencies, UV-Vis absorption)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (isotropic shielding constants) for ¹H and ¹³C can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, aid in the definitive assignment of signals. jocpr.com
Similarly, theoretical Infrared (IR) frequencies can be calculated. These computed frequencies correspond to the fundamental vibrational modes of the molecule. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental IR spectra. physchemres.orgnih.gov
UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | H5: ~7.5, CH2: ~5.4 |
| ¹³C NMR Chemical Shift (ppm) | C4: ~160, C6: ~165 |
| Major IR Frequency (cm⁻¹) | C-Br stretch: ~650, C-O-C stretch: ~1250 |
Note: The presented data is for illustrative purposes and represents typical outcomes of DFT-based spectroscopic predictions for analogous compounds.
Theoretical Vibrational Analysis and Normal Mode Assignment
A theoretical vibrational analysis provides a complete description of the 3N-6 fundamental vibrational modes for a non-linear molecule like this compound. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., stretching, bending, and torsional modes). physchemres.orgnih.gov This detailed assignment is invaluable for interpreting experimental IR and Raman spectra, as it allows for the unambiguous correlation of observed absorption bands to specific molecular vibrations.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior in Different Environments
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations can model the conformational flexibility of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. jocpr.com
By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal the accessible conformations, the transitions between them, and the influence of the surrounding environment on the molecule's shape and interactions. This is particularly important for understanding how the molecule might behave in a biological system, for instance, when approaching a protein binding site.
Lack of Specific Research Data Hinders Comprehensive Computational Analysis of this compound
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research specifically detailing the computational and theoretical modeling of the chemical compound this compound. Despite extensive searches for molecular docking, ligand-target recognition studies, and Quantitative Structure-Activity Relationship (QSAR) modeling, no dedicated studies for this particular compound could be identified.
The initial objective was to construct a detailed article focusing on the in silico analysis of this compound, structured around its molecular docking behavior and QSAR models. This would have involved examining its predicted binding modes with molecular targets, quantifying binding affinities, and analyzing the specific intermolecular interactions at play. Furthermore, the plan was to delve into the development and validation of QSAR models to predict its chemical properties and theoretical interactions based on its molecular structure.
However, the conducted searches did not yield any specific studies that have subjected this compound to these computational analyses. While a considerable body of research exists on the computational modeling of the broader class of pyrimidine derivatives, this information is not directly applicable to the specific structural and electronic properties of this compound. Extrapolating findings from other pyrimidine compounds would not provide the scientifically accurate and specific analysis required.
Research on related compounds includes molecular docking studies on various pyrimidine derivatives targeting proteins such as cyclin-dependent kinases, the hACE2-S protein complex, and thymidylate synthase. Similarly, QSAR models have been developed for other pyrimidine series to predict their activity against targets like the breast cancer resistance protein (ABCG2) and various microbial enzymes. One study noted hydrophobic interactions involving a "4-bromo-6-methylphenyl moiety," a fragment related to the target compound, within the binding site of the LasR protein from Pseudomonas aeruginosa. nih.gov
The absence of direct research on this compound makes it impossible to provide a detailed and factual account of its computational chemistry and theoretical modeling as outlined. The scientific community has not yet published specific data regarding its binding modes, interaction energies with specific biological targets, or any QSAR models developed for it.
Therefore, the generation of a scientifically rigorous article focusing solely on the computational aspects of this compound is not feasible at this time due to the lack of primary research data. Further experimental and computational studies are required to elucidate the specific molecular interactions and structure-activity relationships of this compound.
Reaction Pathway Energetics and Transition State Characterization using Computational Methods
Computational studies on related pyrimidine derivatives frequently employ DFT methods, such as B3LYP, with basis sets like 6-31G** or 6-311+G** to model reaction pathways. researchgate.netindexcopernicus.com These calculations can determine the thermodynamic and kinetic parameters of a reaction, including the energies of reactants, products, intermediates, and transition states.
A typical computational workflow involves:
Geometry Optimization: The three-dimensional structures of all species along a proposed reaction coordinate are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations, often with a larger basis set, are performed on the optimized geometries to obtain more accurate electronic energies.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state connecting reactants and products.
Representative Data for a Hypothetical Reaction Pathway:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +25.3 |
| Intermediate | +5.2 |
| Products | -10.8 |
Note: The data in this table is illustrative and based on typical values for related pyrimidine systems. It does not represent experimentally or computationally verified data for this compound.
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization in Solid and Solution States
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. jchemrev.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that dictate the crystal packing. While a crystal structure for this compound has not been reported in the searched literature, the analysis of structurally similar compounds provides a strong indication of the types of interactions that would be present.
The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, while blue regions represent weaker or more distant contacts.
For a molecule like this compound, the following intermolecular interactions are expected to be significant contributors to the crystal packing:
C–H···π Interactions: The phenoxymethyl group and the pyrimidine ring provide opportunities for C–H bonds to interact with the π-systems of neighboring molecules.
π–π Stacking: The aromatic pyrimidine and phenyl rings can engage in stacking interactions, further stabilizing the crystal structure.
Halogen Bonding (C–Br···N/O): The bromine atom can act as a halogen bond donor, interacting with the nitrogen atoms of the pyrimidine ring or the oxygen atom of the phenoxy group in adjacent molecules.
Hydrogen Bonding (C–H···N/O): Weaker hydrogen bonds involving the C-H donors and the nitrogen or oxygen acceptors are also anticipated.
Representative Intermolecular Contact Contributions for a Bromo-Pyrimidine Derivative:
| Intermolecular Contact | Contribution (%) |
| H···H | 35 - 45 |
| C···H / H···C | 15 - 25 |
| Br···H / H···Br | 10 - 20 |
| N···H / H···N | 5 - 15 |
| O···H / H···O | 5 - 10 |
| C···C | < 5 |
| Br···C / C···Br | < 5 |
Note: This data is representative and compiled from studies on analogous bromo-substituted heterocyclic compounds. nih.govnih.gov It does not represent specific data for this compound.
In solution, the intermolecular interactions would be modulated by the solvent. While direct experimental or computational data for this compound in solution is unavailable, it is expected that in non-polar solvents, the intermolecular interactions observed in the solid state would persist to some extent, leading to molecular aggregation. In polar, hydrogen-bonding solvents, solvent-solute interactions would likely dominate, disrupting the weaker intermolecular contacts observed in the crystal.
Chemical Reactivity and Derivatization Studies of 4 Bromo 6 Phenoxymethyl Pyrimidine
Reactivity of the Bromine Atom
The bromine atom at the C4 position of the pyrimidine (B1678525) ring is the primary site for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens, making the C4 carbon atom susceptible to nucleophilic attack and an ideal handle for transition metal-catalyzed reactions.
The electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, allowing for the displacement of the bromide ion by a variety of nucleophiles. This reaction pathway is a fundamental method for introducing diverse functional groups.
Research Findings: Studies on analogous halopyrimidines demonstrate that the C4 position is highly susceptible to nucleophilic attack. Aminolysis, the reaction with amines, is a common example. Research on the relative reactivities of chloro-, bromo-, and iodo-pyrimidines has shown that bromopyrimidines are generally the most reactive towards aminolysis, making 4-Bromo-6-(phenoxymethyl)pyrimidine an excellent substrate for this transformation rsc.org.
The reaction typically proceeds by the addition of the nucleophile to the C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyrimidine ring. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. A wide range of nucleophiles can be employed, including:
N-nucleophiles: Ammonia, primary and secondary amines, and azides to introduce amino and azido functionalities.
O-nucleophiles: Alkoxides and phenoxides to form ether linkages.
S-nucleophiles: Thiolates to generate thioethers.
The reaction conditions are generally mild, often requiring only gentle heating in a suitable polar solvent. The choice of base and solvent can be optimized to improve reaction rates and yields.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group | Typical Conditions |
| Amine | R¹R²NH | -NR¹R² | Heat in polar solvent (e.g., EtOH, DMF) |
| Alkoxide | R-ONa | -OR | NaH, THF, Room Temp to Reflux |
| Thiolate | R-SNa | -SR | NaH, THF, Room Temp |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on this compound serves as an excellent handle for these transformations researchgate.netmdpi.com. These reactions offer a modular approach to synthesizing complex molecules with high degrees of precision and functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. This reaction is widely used due to the stability and low toxicity of the boron reagents mdpi.com. For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
Stille Coupling: The Stille reaction involves the coupling of the substrate with an organostannane (organotin) reagent wikipedia.orgorganic-chemistry.org. A key advantage of the Stille coupling is the tolerance of organostannanes to a wide variety of functional groups jk-sci.com. This reaction provides a robust method for creating C-C bonds, particularly for introducing alkyl, alkenyl, aryl, and alkynyl moieties. The primary drawback is the toxicity of the tin reagents and byproducts wikipedia.orgyoutube.com.
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne organic-chemistry.orgjk-sci.comyoutube.com. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.orgjk-sci.com. It is the most common method for synthesizing arylalkynes and is invaluable for creating rigid, linear extensions to molecular scaffolds.
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.orgnih.gov. This reaction is particularly useful for synthesizing substituted alkenes and has been widely applied in the preparation of pharmaceutical intermediates frontiersin.orgmdpi.com. The reaction typically yields the trans-substituted alkene with high stereoselectivity organic-chemistry.org.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
| Suzuki | R-B(OH)₂ | C-C (sp²-sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃) |
| Stille | R-Sn(Alkyl)₃ | C-C (sp²-sp², sp²-sp³) | Pd(PPh₃)₄, LiCl (optional) |
| Sonogashira | R-C≡C-H | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) |
| Heck | Alkene (H₂C=CHR) | C-C (sp²-sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
While palladium catalysis focuses on substitution at the carbon bearing the bromine atom, lithiation strategies can be used to functionalize other positions on the molecule. Directed ortho-metalation (DoM) involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific adjacent position wikipedia.orgorganic-chemistry.org.
Research Findings: In this compound, several atoms could potentially act as DMGs: the two pyrimidine nitrogen atoms and the ether oxygen atom wikipedia.orgbaranlab.org.
Halogen-Metal Exchange: The most probable lithiation event upon treatment with an alkyllithium reagent (e.g., n-BuLi) at low temperatures would be a halogen-metal exchange at the C4 position. This would replace the bromine atom with lithium, generating a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
Directed Lithiation: Alternatively, the pyrimidine nitrogens could direct lithiation to the C5 position researchgate.net. Similarly, the ether oxygen of the phenoxymethyl (B101242) group could direct lithiation to the ortho position of the phenyl ring uwindsor.caharvard.edu. The outcome often depends on the specific organolithium reagent used, the solvent, temperature, and the presence of additives like TMEDA baranlab.orguwindsor.caharvard.edu. Competition experiments would be required to determine the regioselectivity of deprotonation versus halogen-metal exchange.
Transformations Involving the Phenoxymethyl Moiety
The phenoxymethyl group offers additional opportunities for structural modification, either through reactions on the aromatic ring or by cleavage of the ether bond.
The phenyl ring of the phenoxymethyl group can undergo electrophilic aromatic substitution. The ether oxygen atom is an activating group and an ortho, para-director. This directing effect guides incoming electrophiles to the positions ortho and para to the ether linkage.
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile wikipedia.orgyoutube.com. This would lead to the formation of ortho- and para-nitro derivatives on the phenyl ring. The reaction conditions must be carefully controlled to avoid side reactions.
Sulfonation: Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. Similar to nitration, this reaction is directed to the ortho and para positions of the phenoxy ring.
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) masterorganicchemistry.comtransformationtutoring.comchemistrysteps.com.
Research Findings: The cleavage of aryl alkyl ethers with strong acids is a well-established reaction ucalgary.calibretexts.orglibretexts.org. The mechanism begins with the protonation of the ether oxygen, converting it into a good leaving group masterorganicchemistry.comchemistrysteps.com. For an aryl alkyl ether, the subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs at the less hindered alkyl carbon via an SN2 mechanism libretexts.orgmasterorganicchemistry.com. The C(sp²)-O bond of the phenyl ring is strong and resistant to cleavage because nucleophilic attack on an sp² carbon is unfavorable libretexts.orglibretexts.org.
Therefore, treating this compound with HBr or HI would be expected to cleave the benzyl-oxygen bond, yielding phenol (B47542) and 4-bromo-6-(halomethyl)pyrimidine. The resulting halomethyl group is itself a reactive site, amenable to further nucleophilic substitution reactions, thereby opening up another avenue for derivatization.
Oxidation and Reduction Reactions of the Phenoxymethyl Group
The phenoxymethyl group, an ether linkage to an aromatic ring, is generally stable under standard oxidizing and reducing conditions. However, under specific and often harsh reaction conditions, this group can undergo cleavage.
Oxidation: The ether linkage in the phenoxymethyl group is typically resistant to oxidation. Strong oxidizing agents are more likely to react with the electron-rich phenyl ring or the pyrimidine ring itself, rather than cleaving the C-O bond of the ether. Reactions targeting the phenoxymethyl group would likely require specific enzymatic or biomimetic oxidation systems.
Reduction: The reduction of the phenoxymethyl group primarily involves the cleavage of the ether bond. This can be achieved through hydrogenolysis, a reaction where a chemical bond is broken by the addition of hydrogen. Catalytic hydrogenolysis over a palladium catalyst is a common method for cleaving benzyl ethers, and similar conditions could potentially cleave the phenoxymethyl ether bond, though typically requiring more forcing conditions. For instance, cleavage of hydrocarbonoxymethyl groups from pyrimidines has been reported using hydrogen halide acids, suggesting that acidic conditions can facilitate the removal of such substituents. nih.gov
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO4, CrO3) | Complex mixture of oxidation products of the aromatic rings. | The ether linkage is generally stable to oxidation. |
| Reductive Cleavage (Hydrogenolysis) | H2, Pd/C | 4-Bromo-6-hydroxypyrimidine and Toluene | Requires forcing conditions compared to benzyl ether cleavage. |
| Acid-Catalyzed Cleavage | Concentrated HBr or HI | 4-Bromo-6-hydroxypyrimidine and Phenol | Analogous to the cleavage of other alkyl aryl ethers. |
Reactions Affecting the Pyrimidine Ring System
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic character, along with the bromo substituent, governs its reactivity towards various reagents.
Hydrogenation and Reduction of the Pyrimidine Ring
The hydrogenation of the pyrimidine ring can lead to the formation of dihydropyrimidine or tetrahydropyrimidine derivatives. The presence of the bromo substituent introduces the possibility of concurrent hydrogenolysis.
Catalytic Hydrogenation: Catalytic hydrogenation of pyrimidines can be achieved using various catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under hydrogen pressure. The reaction typically reduces the C=N and C=C double bonds within the ring. For this compound, catalytic hydrogenation presents a chemoselectivity challenge. The C-Br bond is susceptible to hydrogenolysis, particularly with palladium catalysts. Therefore, hydrogenation of the pyrimidine ring without removal of the bromo substituent would likely require carefully selected catalysts and reaction conditions, such as using rhodium catalysts which are sometimes less prone to causing dehalogenation.
| Catalyst | Conditions | Major Product(s) | Minor Product(s) |
| Pd/C | H2 (1 atm), RT, MeOH | 6-(Phenoxymethyl)pyrimidine | 4-Bromo-1,2,3,4-tetrahydropyrimidine derivatives |
| PtO2 | H2 (high pressure), AcOH | 1,2,3,4-Tetrahydro-6-(phenoxymethyl)pyrimidine | Debrominated products |
| Rh/C | H2 (1 atm), RT, EtOH | 4-Bromo-1,2,3,4-tetrahydro-6-(phenoxymethyl)pyrimidine | 6-(Phenoxymethyl)pyrimidine |
Regioselective Alkylation and Acylation of the Pyrimidine Nitrogen Atoms
The two nitrogen atoms in the pyrimidine ring are potential sites for alkylation and acylation. The regioselectivity of these reactions is influenced by both electronic and steric factors.
N-Alkylation: Direct alkylation of the pyrimidine ring nitrogen atoms can be achieved using alkyl halides or other electrophilic alkylating agents. In this compound, the two nitrogen atoms are electronically distinct. The N1 atom is flanked by a carbon bearing the bromo group, while the N3 atom is adjacent to the carbon with the phenoxymethyl group. Computational studies on substituted pyrimidines can help predict the relative nucleophilicity of the nitrogen atoms. Generally, the less sterically hindered and more electron-rich nitrogen atom is favored for alkylation. The reaction of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents has been shown to proceed at the N1 position. la-press.org
N-Acylation: Acylation of the pyrimidine nitrogen atoms can be accomplished using acyl halides or anhydrides. Similar to alkylation, the regioselectivity is dependent on the electronic and steric environment of the nitrogen atoms. Pyridines, which are also electron-deficient heterocycles, are known to be difficult to acylate directly on the ring and acylation often occurs at the nitrogen atom to form a pyridinium salt. youtube.com For this compound, acylation would likely occur at one of the ring nitrogens, with the regioselectivity being influenced by the substituents.
| Reaction | Reagent | Conditions | Expected Major Regioisomer |
| N-Alkylation | Methyl Iodide | NaH, DMF | N1- or N3-methylated product |
| N-Acylation | Acetyl Chloride | Et3N, CH2Cl2 | N1- or N3-acetylated product |
Ring Rearrangements and Cycloaddition Reactions
The pyrimidine ring can participate in various rearrangement and cycloaddition reactions, leading to the formation of different heterocyclic systems.
Ring Rearrangements:
Dimroth Rearrangement: This rearrangement is common in pyrimidine chemistry and involves the transposition of an endocyclic and an exocyclic nitrogen atom. youtube.comacs.orgnih.gov For this compound, a Dimroth-type rearrangement would require the introduction of an exocyclic amino or imino group, which could then interchange with one of the ring nitrogen atoms under acidic, basic, or thermal conditions. nih.gov
Photochemical Rearrangements: Pyrimidines can undergo photochemical isomerizations, often leading to Dewar pyrimidines or other valence isomers. These reactions are typically induced by UV irradiation. The presence of substituents can significantly influence the course and outcome of these photoreactions.
Cycloaddition Reactions:
Diels-Alder Reaction: The electron-deficient pyrimidine ring can act as a diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Intramolecular Diels-Alder reactions have also been reported for pyrimidines bearing a suitable dienophile in a side chain. jchemrev.combiointerfaceresearch.com For this compound, an intramolecular cycloaddition could be envisioned if the phenoxy group were substituted with a dienophilic moiety.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of pyrimidines with alkenes are known to occur, leading to the formation of cyclobutane-fused pyrimidine derivatives.
| Reaction Type | Conditions | Potential Product Type |
| Dimroth Rearrangement | Requires exocyclic N-substituent, Heat or Acid/Base | Isomeric pyrimidine derivative |
| Photochemical Isomerization | UV light | Dewar pyrimidine or other valence isomers |
| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene, Heat | Fused heterocyclic system |
| Intramolecular Diels-Alder | Requires dienophile in phenoxy group, Heat | Polycyclic heterocyclic system |
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor to Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines, thienopyrimidines)
The scaffold of 4-Bromo-6-(phenoxymethyl)pyrimidine is an excellent starting point for the synthesis of fused heterocyclic systems, which are prominent in many pharmacologically active compounds. The bromo substituent is a crucial leaving group that facilitates the annulation of additional rings onto the pyrimidine (B1678525) core.
Pyrazolo[1,5-a]pyrimidines: These fused systems are recognized as potent protein kinase inhibitors and play a significant role in targeted cancer therapy. nih.govrsc.org The general synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. In a common synthetic strategy, a halogenated pyrimidine, such as this compound, can be reacted with a 5-aminopyrazole. The reaction typically proceeds through an initial nucleophilic aromatic substitution (SNAr) where the amino group of the pyrazole (B372694) displaces the bromine atom, followed by an intramolecular cyclization to form the fused bicyclic system. The phenoxymethyl (B101242) group at the C6 position remains as a key substituent on the final pyrazolo[1,5-a]pyrimidine (B1248293) core, influencing its physicochemical and biological properties. Various synthetic methods, including microwave-assisted protocols, have been developed to improve the efficiency of these cyclization reactions. researchgate.netnih.gov
Thienopyrimidines: This class of fused heterocycles also possesses a broad spectrum of biological activities. nih.gov The construction of the thieno[2,3-d]pyrimidine (B153573) ring system from a pyrimidine precursor can be achieved through strategies like the Thorpe-Ziegler cyclization. nih.gov For a starting material like this compound, a synthetic sequence would involve first introducing a mercaptoacetyl or a related sulfur-containing side chain at the C4 position, typically by displacing the bromine. Subsequent intramolecular cyclization of this intermediate would then yield the thienopyrimidine skeleton.
Alternatively, palladium-catalyzed reactions, such as the Suzuki or Sonogashira coupling, can be employed to first build a complex side chain at the C4 position, which then undergoes a cyclization reaction to form the thiophene (B33073) ring. nih.govresearchgate.net The choice of reaction conditions and catalysts is critical for achieving high yields and selectivity. researchgate.net The ability to use brominated pyrimidines as substrates in these coupling reactions makes them valuable precursors for a wide range of substituted thienopyrimidines. researchgate.net
| Fused System | General Synthetic Strategy | Role of Bromo-Pyrimidine | Key Reaction Type | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Condensation with 5-aminopyrazoles | Acts as the pyrimidine backbone precursor where the bromo group is displaced. | Nucleophilic Aromatic Substitution (SNAr) followed by cyclization | nih.gov, researchgate.net, rsc.org |
| Thienopyrimidines | Introduction of a sulfur-containing side chain followed by cyclization | Serves as the starting scaffold for ring annulation. | SNAr or Palladium-Catalyzed Cross-Coupling followed by cyclization | nih.gov, researchgate.net |
Scaffold for Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are powerful tools for rapidly generating molecular complexity. nih.gov While pyrimidine rings themselves can be synthesized via MCRs like the Biginelli reaction, pre-functionalized pyrimidines such as this compound can serve as a key scaffold in MCRs to build even more complex structures. nih.gov
The reactive bromine atom allows the pyrimidine to be incorporated as one of the components in an MCR. For instance, it could be used in a sequence where a palladium-catalyzed cross-coupling reaction, like the Suzuki or Heck reaction, is integrated into an MCR cascade. An arylboronic acid, an alkene, and the this compound could potentially be combined in a one-pot reaction with other components to assemble a complex molecule. The advantage of this approach is the significant increase in efficiency and the ability to generate diverse libraries of compounds from readily available starting materials. nih.gov
Building Block for the Synthesis of Complex Molecular Architectures
The true value of this compound as a building block is demonstrated in its application for constructing complex, often biologically active, molecules. The bromine atom at the C4 position is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a particularly powerful method used to form carbon-carbon bonds by reacting the bromo-pyrimidine with various aryl or heteroaryl boronic acids. mdpi.comworktribe.comresearchgate.net This reaction allows for the introduction of a wide array of substituted aromatic and heterocyclic moieties at the 4-position of the pyrimidine ring. Such modifications are crucial in drug discovery for tuning the pharmacological properties of a lead compound. For example, complex molecules designed as selective Janus kinase (JAK) inhibitors have been synthesized using phenyl-pyrimidine scaffolds, where the substitution pattern is key to their activity and selectivity. nih.gov
Similarly, other palladium-catalyzed reactions like the Sonogashira coupling (for introducing alkynyl groups) and the Buchwald-Hartwig amination (for introducing substituted amino groups) can be employed. These reactions transform the simple starting material into a highly decorated and complex molecular architecture. The phenoxymethyl group at C6 also plays a significant role, providing a stable, bulky substituent that can engage in important interactions within a biological target's binding site. This strategic derivatization has been used to create libraries of potent inhibitors for targets such as PI3Kδ and various protein kinases. nih.govmdpi.com
| Reaction Type | Reagent/Catalyst System | Group Introduced at C4 | Example Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl | Synthesis of kinase inhibitors, penta-arylene systems | mdpi.com, worktribe.com |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl | Functionalized 6H-1,2-oxazines (by analogy) | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | Substituted Amino | Synthesis of EGFR inhibitors | mdpi.com |
| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl (Vinyl) | Synthesis of olefinic pyrimidines | clockss.org |
Utilization in Combinatorial Chemistry and Library Synthesis for Diversity Generation
The ability to systematically and efficiently generate large collections of related compounds, or libraries, is a cornerstone of modern drug discovery. This compound is an ideal scaffold for combinatorial chemistry and library synthesis due to the reliable and versatile reactivity of its C4-bromo group.
By employing parallel synthesis techniques, a single starting material, this compound, can be reacted with a large set of diverse building blocks. For instance, a library of analogs can be rapidly produced by performing Suzuki coupling reactions with a collection of different boronic acids. mdpi.com This approach allows for the systematic exploration of the chemical space around the pyrimidine core, which is essential for developing structure-activity relationships (SAR).
This strategy has been successfully applied to generate libraries of pyrazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors and PI3Kδ inhibitors. nih.govnih.gov In these examples, a halogenated pyrimidine or a related heterocyclic core is decorated with a variety of substituents to optimize potency and selectivity. The generation of such focused libraries is a powerful method for accelerating the hit-to-lead and lead optimization phases of drug discovery programs. nih.gov The predictable reactivity of the bromo-substituent ensures that these library synthesis efforts are high-yielding and that the desired products can be obtained with high purity.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on well-established methods, such as the condensation of β-dicarbonyl compounds with amidines. wikipedia.org However, the future of chemical synthesis is increasingly geared towards sustainability and efficiency. For 4-Bromo-6-(phenoxymethyl)pyrimidine, future research will likely focus on developing green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrimidine scaffold. Iridium-catalyzed multicomponent synthesis from alcohols and amidines represents a novel approach that could be adapted, offering high atom economy and regioselectivity. acs.org
Green Catalysis: Investigating the use of eco-friendly catalysts, such as magnetic nanoparticles or solid-supported catalysts, to facilitate the synthesis, allowing for easy separation and reusability. researchgate.net
Alternative Energy Sources: Employing methods like microwave-assisted synthesis, ultrasound induction, or photocatalysis can dramatically reduce reaction times and energy input compared to conventional heating. benthamdirect.comnih.gov These techniques often lead to higher yields and product selectivity. benthamdirect.com
Renewable Feedstocks: Exploring the use of biomass-derived starting materials, such as alcohols obtained from lignocellulose, aligns with the principles of a circular economy and sustainable chemistry. acs.org
Table 1: Comparison of Conventional and Sustainable Synthetic Strategies for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Sustainable (Green) Synthesis |
|---|---|---|
| Approach | Stepwise reactions, often with isolation of intermediates. | One-pot multicomponent reactions (MCRs). acs.org |
| Solvents | Often relies on volatile organic compounds (VOCs). | Use of safer solvents (e.g., water, ethanol) or solvent-free conditions. nih.govresearchgate.net |
| Catalysts | Homogeneous acid/base catalysts, often requiring neutralization. | Heterogeneous, reusable, or biocatalysts (e.g., magnetic nanoparticles). researchgate.net |
| Energy Input | Conventional heating requiring significant energy. | Microwave irradiation, sonication, or photocatalysis. benthamdirect.com |
| Atom Economy | Can be low due to multiple steps and protecting groups. | High, as most atoms from reactants are incorporated into the final product. benthamdirect.com |
| Waste Generation | Generates significant by-products and waste streams. | Minimized waste, aligning with green chemistry principles. benthamdirect.com |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic routes described above, a detailed understanding of reaction kinetics, mechanisms, and intermediate formation is crucial. Future research should integrate advanced spectroscopic probes for real-time, in-situ monitoring of the synthesis of this compound.
Promising techniques include:
Fiber-Optic Spectroscopy: In-line probes using Near-Infrared (NIR), Raman, or Fourier-Transform Infrared (FTIR) spectroscopy can monitor the consumption of reactants and the formation of products directly within the reaction vessel without sampling. researchgate.net
Transient Spectroscopy: Techniques like transient infrared transmission spectroscopy (TIRTS) can capture the spectra of reaction streams in real-time, providing valuable data on chemical and physical changes. researchgate.net
Designer Probes: Development of specific chromogenic or fluorescent probes that respond to the appearance or disappearance of key functional groups during the reaction could offer highly sensitive monitoring. rsc.org For instance, a probe could be designed to detect the formation of the C-Br bond or the ether linkage in this compound.
Table 2: Potential Spectroscopic Probes for Reaction Monitoring
| Spectroscopic Technique | Information Provided | Application to Synthesis of this compound |
|---|---|---|
| FTIR/ATR Spectroscopy | Real-time concentration changes of functional groups. | Monitoring the disappearance of starting material carbonyls/amines and the appearance of pyrimidine ring vibrations. |
| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of reactants and products in scattering media. | In-line monitoring of reaction completion in industrial-scale batch or flow reactors. researchgate.net |
| Raman Spectroscopy | Vibrational information, complementary to IR; excellent for aqueous systems. | Studying bond formation (e.g., C-O, C-N, C-Br) and catalyst behavior in real-time. |
| CRISPR/Cas-Based Biosensors | Highly specific nucleic acid detection. | While unconventional for small molecules, future development could lead to biosensors that detect specific reaction by-products or intermediates. acs.org |
| Plasmonic Fiber Optic Sensors | Ultrasensitive detection of refractive index changes. | Potentially used for kinetic studies at very low concentrations or for detecting trace impurities. acs.org |
Integration of Machine Learning and AI in Computational Design and Synthesis Prediction
The convergence of high-performance computing and artificial intelligence (AI) is revolutionizing chemical research. For this compound, AI and machine learning (ML) can accelerate the discovery of new derivatives and optimize synthetic pathways.
Future applications in this domain are:
Predictive Modeling: Using ML algorithms, such as convolutional neural networks (CNNs), to predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized. nih.gov This can prioritize candidates for specific applications, such as materials science or medicinal chemistry. researchgate.net
Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions, potentially uncovering non-intuitive pathways to this compound and its analogs.
Reaction Optimization: ML models can be trained on experimental data from real-time monitoring to predict optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize by-products.
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) methods to calculate properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which can help in understanding reactivity and designing new molecules with desired electronic characteristics. nih.gov
Table 3: Applications of AI/ML in the Chemistry of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material properties of derivatives. | Accelerates the design of functional molecules by prioritizing high-potential candidates for synthesis. researchgate.net |
| Automated Retrosynthesis | Propose synthetic pathways to target molecules. | Reduces the time and resources spent on designing and troubleshooting synthetic routes. |
| Process Optimization | Identify optimal reaction conditions for yield and purity. | Improves the efficiency, sustainability, and cost-effectiveness of chemical manufacturing. |
| Spectral Prediction | Predict NMR, IR, and other spectra for novel compounds. | Aids in the structural characterization and identification of newly synthesized molecules. nih.gov |
Exploration of New Chemical Transformations and Unconventional Reactivity
The structure of this compound, featuring an electron-deficient pyrimidine ring with a reactive bromo substituent, offers a platform for exploring novel chemical transformations. wikipedia.orgbhu.ac.in The C5 position is the most likely site for electrophilic substitution, while the bromine at C4 is a prime site for nucleophilic substitution or cross-coupling reactions. wikipedia.orggrowingscience.com
Unexplored avenues include:
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki or Buchwald-Hartwig reactions to explore more challenging or unconventional couplings. This could involve C-H activation at the C5 position or dual-coupling reactions to build complex molecular architectures.
Photoredox Catalysis: Using visible light to initiate radical-based transformations at the C-Br bond, enabling access to reaction pathways that are difficult to achieve with traditional thermal methods.
Flow Chemistry: Performing transformations in continuous flow reactors can enhance safety, improve reaction control, and allow for the generation of reactive intermediates that are unstable in batch processes. This would be particularly useful for highly exothermic or rapid reactions.
Late-Stage Functionalization: Developing methods to modify the phenoxymethyl (B101242) group or the pyrimidine C5-H bond after the core structure is assembled. This would allow for the rapid generation of a library of analogs from a common intermediate.
Application in Materials Science and Functional Molecule Design
The pyrimidine ring is a key component in many functional materials due to its electronic properties and ability to participate in hydrogen bonding and π-π stacking. The specific substituents on this compound could be leveraged for applications in materials science.
Future research could focus on:
Optoelectronic Materials: Pyrimidine derivatives have been successfully used as electron-acceptor units in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.gov By replacing the bromo group with suitable donor moieties, this compound could serve as a precursor to new TADF materials.
Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, making them ideal for constructing self-assembling supramolecular structures like gels, liquid crystals, or molecular cages. researchgate.netchimia.ch The phenoxymethyl group can participate in π-stacking interactions, further directing the assembly process.
Functional Polymers: The bromo group provides a convenient handle for polymerization reactions, allowing for the incorporation of the phenoxymethyl-pyrimidine unit into polymer backbones or as a pendant group to create materials with tailored thermal, optical, or recognition properties.
Table 4: Potential Applications in Materials Science
| Area | Role of this compound | Desired Properties |
|---|---|---|
| Organic Electronics | Precursor to electron-accepting units in TADF emitters for OLEDs. nih.gov | High quantum efficiency, specific emission wavelengths (e.g., green, blue). |
| Supramolecular Assemblies | Building block (tecton) for creating ordered structures via H-bonding and π-stacking. researchgate.net | Formation of gels, liquid crystals, or porous frameworks for sensing or storage. |
| Functional Polymers | Monomer unit for creating polymers with specific recognition or electronic properties. | High thermal stability, processability, specific refractive index. |
| Molecular Sensors | Core scaffold for chemosensors where binding events modulate fluorescence or color. | High selectivity and sensitivity for specific analytes (ions, small molecules). |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-6-(phenoxymethyl)pyrimidine, and what safety protocols are essential during synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, bromination of a precursor pyrimidine derivative using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. Key steps include:
- Reaction Setup : Conduct reactions in inert atmospheres (e.g., N₂ or Ar) to avoid moisture sensitivity .
- Safety Protocols : Use PPE (gloves, goggles, lab coats), work in fume hoods, and employ closed systems (e.g., Schlenk lines) to minimize exposure to toxic bromine vapors .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product.
Post-synthesis, store the compound in sealed, desiccated containers at 2–8°C to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is required for full structural elucidation:
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to model bromination energetics and identify rate-limiting steps .
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to optimize yield via COSMO-RS models .
- Experimental Validation : Combine computational predictions with small-scale trials (e.g., varying temperature from 0°C to 50°C) to refine conditions .
Computational-experimental feedback loops reduce trial-and-error by ~40% in reaction development .
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from approximations in computational models or unaccounted experimental variables. Strategies include:
- Parameter Adjustment : Recalculate with higher-level theory (e.g., MP2 instead of DFT) or larger basis sets .
- Control Experiments : Test for side reactions (e.g., hydrolysis of bromine substituents) via LC-MS or TLC monitoring .
- Cross-Validation : Use multiple techniques (e.g., NMR kinetics and computational activation energies) to triangulate mechanisms .
Q. What strategies mitigate stability challenges during storage and handling of this compound?
- Methodological Answer : The compound’s bromine and ether groups make it sensitive to light, moisture, and nucleophiles. Solutions include:
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Inert Atmospheres : Store under argon with molecular sieves to absorb moisture .
- Derivatization : Protect reactive sites (e.g., silylation of hydroxyl intermediates) during synthesis .
Data-Driven Research Questions
Q. How do substituent effects (bromo vs. phenoxymethyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Substituents alter electron density and steric hindrance:
Safety and Compliance
Q. What waste disposal protocols are required for this compound?
- Methodological Answer : Brominated compounds require halogen-specific disposal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
